benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
This compound features a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked via a methanone group to a piperazine ring. The piperazine is further substituted with a methyl group bearing a 1-(p-tolyl)-1H-tetrazol-5-yl group.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-15-2-5-17(6-3-15)27-20(22-23-24-27)13-25-8-10-26(11-9-25)21(28)16-4-7-18-19(12-16)30-14-29-18/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULYHQOOVSQVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Tetrazole Group: The tetrazole ring is often synthesized via the cycloaddition of azide with nitrile compounds.
Piperazine Derivative Formation: The piperazine ring is functionalized with the tetrazole and p-tolyl groups through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the functionalized piperazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The tetrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactive coatings for medical devices.
Mechanism of Action
The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with cellular targets such as enzymes and receptors. The tetrazole group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its combination of benzodioxole, piperazine, and p-tolyl-tetrazole groups. Below is a comparison with similar compounds from the literature:
Structural Features
Pharmacological Insights
- Tetrazole-Containing Analogs : Compounds like 13a () and 7a–x () highlight the role of tetrazole in enhancing antiproliferative or antimicrobial activity, possibly through hydrogen bonding or metal coordination .
- Benzodioxole Derivatives : HT-3 and JJKK-048 demonstrate that benzodioxole improves metabolic stability and CNS penetration, critical for enzyme inhibitors .
- Piperazine vs.
Key Research Findings and Implications
- Structural Optimization : The p-tolyl group on the tetrazole may enhance lipophilicity and target affinity compared to phenyl or other aryl groups (e.g., 13a in ) .
- Enzyme Inhibition Potential: The tetrazole-piperazine-benzodioxole scaffold shares features with JJKK-048 and ASN90, suggesting possible activity against lipases or glycosidases .
- Synthetic Challenges: The methyl linker between tetrazole and piperazine (vs. thio or ethanone in analogs) may require tailored coupling strategies to avoid steric hindrance .
Biological Activity
The compound benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.38 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrazole group, which are significant for its biological activity. The presence of these functional groups contributes to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.38 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not specified |
Antimicrobial Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial activity. Preliminary studies have shown that derivatives of this compound demonstrate efficacy against various strains of bacteria and fungi. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of antimicrobial properties .
Anticancer Activity
The tetrazole group is known for its role in enhancing anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . Additionally, the compound's ability to inhibit angiogenesis has been noted, which is crucial for tumor growth and metastasis.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The piperazine ring may interact with various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The structural components may allow binding to specific receptors involved in signaling pathways related to inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Groningen Research Institute evaluated the antimicrobial properties of several benzo[d][1,3]dioxole derivatives. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential as an antibacterial agent .
Study 2: Anticancer Potential
In another investigation focused on anticancer activity, the compound was tested on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
